![molecular formula C14H15N5O B5870338 N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine](/img/structure/B5870338.png)

N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine” is a chemical compound that belongs to the class of triazolopyrimidines . Triazolopyrimidines are a group of heterocyclic compounds that have been studied for their diverse pharmacological activities .

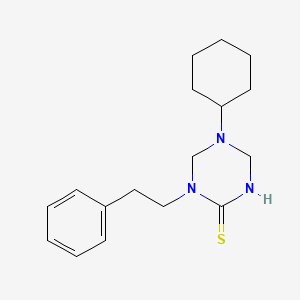

Synthesis Analysis

The synthesis of similar triazolopyrimidine compounds often involves reactions of pyrimidinyl thiosemicarbazide derivatives with dicyclohexylcarbodiimide (DCC) to produce triazolopyrimidinium betaines . Another method involves the thermal retro Diels–Alder (RDA) reaction of certain intermediates to yield the target compounds .Molecular Structure Analysis

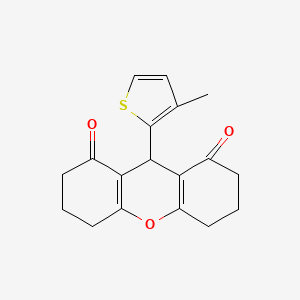

The molecular structure of similar compounds has been analyzed using techniques like IR spectroscopy and NMR spectroscopy . For instance, the IR spectrum often shows peaks corresponding to different functional groups in the molecule, and the NMR spectrum provides information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis

Triazolopyrimidines can undergo various chemical reactions. For example, they can react with thiouracil and hydrozonoyl chlorides to give triazolopyrimidinone-5 (1H)-ones . They can also undergo thermal retro Diels–Alder (RDA) reactions to yield other products .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed using techniques like melting point determination and spectroscopic analysis . For example, the melting point of a similar compound was found to be 328–330 °C .Applications De Recherche Scientifique

Catalyst-Free Synthesis

This compound is used in the catalyst-free synthesis of 1,2,4-triazolo pyridines under microwave conditions . This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

Biological Activities

The compound exhibits numerous activities, including acting as RORγt inverse agonists , PHD-1 , JAK1 , and JAK2 inhibitors . These compounds are utilized in the treatment of cardiovascular disorders , type 2 diabetes , and hyperproliferative disorders .

Fluorescence Sensors

The nitrogen-containing heterocyclic compounds such as triazolopyridines often occur as bi- or three-dentate chelating ligands due to the presence of the lone electron pairs on the nitrogen atoms. They can coordinate metal ions and form complex compounds applied as fluorescence sensors , chemisensors and catalysts .

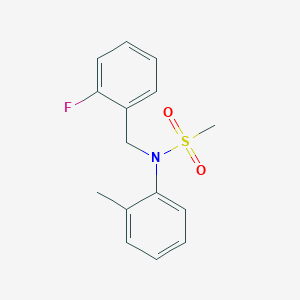

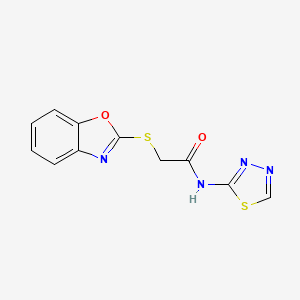

Hydrogen-Bond Donor/Acceptor

The carbonyl and amine groups in the carboxamide function had an interesting attention where they act as a hydrogen-bond acceptor (HBA) and a hydrogen-bond donor (HBD) , respectively . It is well known that amide-based flexible pharmacophore had a significant role in enhancing the biological activity due to its hydrogen acceptor/donor (HAD) behaviour .

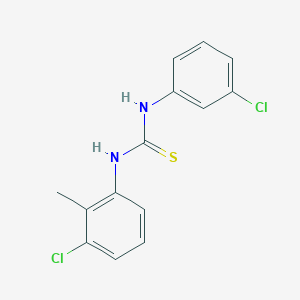

Antimicrobial Agents

Azoles are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . The human race has been affected by death-causing infectious diseases caused by a wide class of Gram-positive and Gram-negative bacteria which are now proved to be multidrug resistant .

Antifungal Drugs

Among the antifungal drugs, conazoles constitute a major class based on azole moiety like as itraconazole, voriconazole, ravuconazole, fluconazole and so on .

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

It’s worth noting that the ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .

Biochemical Pathways

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may interact with and affect multiple biochemical pathways .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .

Result of Action

Compounds with similar structures have been reported to exhibit diverse pharmacological activities, suggesting that they may have a variety of molecular and cellular effects .

Orientations Futures

Triazolopyrimidines, including “N-(4-methoxyphenyl)-5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-amine”, could be further explored for their potential pharmacological activities. For instance, they could be studied for their potential as antiviral and antimicrobial agents . Additionally, modifications to their structure could be made to enhance their bioactivity .

Propriétés

IUPAC Name |

N-(4-methoxyphenyl)-5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N5O/c1-9-8-10(2)19-13(15-9)17-18-14(19)16-11-4-6-12(20-3)7-5-11/h4-8H,1-3H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDTUCXBFNYGNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=NN=C(N12)NC3=CC=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-isopropyl-3-thienyl)carbonyl]-N-(3-methylphenyl)hydrazinecarbothioamide](/img/structure/B5870269.png)

![N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5870275.png)

![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5870277.png)

![N'-[(4-fluorophenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5870287.png)

![N-[9-(dimethylamino)nonyl]-2-(hydroxyimino)acetamide hydrochloride](/img/structure/B5870352.png)

![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)